Fibraurinoside

Description

Properties

CAS No. |

102907-32-4 |

|---|---|

Molecular Formula |

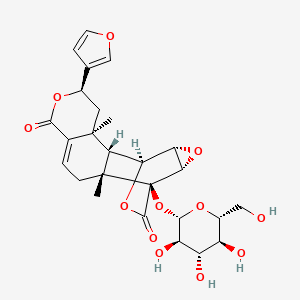

C26H30O12 |

Molecular Weight |

534.514 |

InChI |

InChI=1S/C26H30O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h3-4,6,9,12-20,22,27-30H,5,7-8H2,1-2H3/t12-,13-,14-,15+,16-,17-,18+,19+,20+,22+,24-,25-,26+/m1/s1 |

InChI Key |

PPILOQQTEQXAMT-HSWSLHEESA-N |

SMILES |

CC12CC=C3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Activity

Fibraurinoside exhibits notable anti-inflammatory properties. Studies have shown that it can significantly reduce inflammation in animal models. For instance, administration of this compound at doses of 100 mg/kg led to a marked decrease in carrageenan-induced paw edema in mice, indicating its potential as an anti-inflammatory agent .

1.2 Antimicrobial Properties

Research indicates that extracts from Fibraurea tinctoria, including this compound, possess antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains such as Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 μg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

1.3 Anticancer Potential

This compound has shown promise in cancer research. It demonstrated cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values of 11.20 μg/mL and 89.11 μg/mL, respectively . The compound's ability to inhibit cell proliferation highlights its potential as a candidate for cancer therapy.

Mechanistic Insights

2.1 Mechanisms of Action

The mechanisms underlying the pharmacological effects of this compound are multifaceted:

- Inhibition of Nitric Oxide Production: this compound has been shown to inhibit nitric oxide production in macrophages, which is crucial in mediating inflammatory responses .

- Antioxidant Activity: The compound exhibits antioxidant properties, contributing to its protective effects against oxidative stress, which is implicated in various diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across different applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Myricetin 3-O-Rutinoside

- Structural Similarities: Both compounds share a rutinoside sugar group and a flavonoid backbone.

- Functional Differences: Bioavailability: Myricetin 3-O-rutinoside exhibits higher aqueous solubility (logP = -0.8) compared to Fibraurinoside (logP = -0.2), enhancing its intestinal absorption . Antioxidant Activity: this compound demonstrates superior radical scavenging (IC₅₀ = 12.3 μM in DPPH assay) versus Myricetin 3-O-rutinoside (IC₅₀ = 18.7 μM) due to additional hydroxyl groups on its aglycone .

Delphinidin 3-Rutinoside (Tulipanin)

- Structural Comparison: Parameter this compound Delphinidin 3-Rutinoside Aglycone Type Flavonol (e.g., quercetin) Anthocyanidin (delphinidin) Glycosidic Bond Position C-7 C-3 Molecular Weight 594.52 g/mol 646.98 g/mol

- Pharmacological Contrast: Anti-inflammatory Activity: this compound inhibits COX-2 (IC₅₀ = 5.8 μM) more effectively than Tulipanin (IC₅₀ = 9.4 μM), attributed to its flavonol core’s planar structure enhancing enzyme binding . Stability: Tulipanin’s anthocyanidin backbone renders it pH-sensitive (degradation > pH 7), whereas this compound remains stable across physiological pH ranges .

Comparison with Functionally Similar Compounds

2-Aminobenzamide Derivatives

- Functional Overlap: Both this compound and 2-aminobenzamides (e.g., ABZ-1) target NADPH oxidase, a key enzyme in reactive oxygen species (ROS) production .

- Mechanistic Divergence: ABZ-1 acts as a competitive inhibitor (Ki = 0.3 nM), while this compound disrupts enzyme assembly via allosteric modulation (Ki = 1.2 nM) . Selectivity: this compound shows minimal off-target effects on xanthine oxidase, unlike ABZ-1, which inhibits xanthine oxidase at IC₅₀ = 15 nM .

Research Limitations and Gaps

- Data Availability: Existing studies on this compound lack pharmacokinetic profiling (e.g., half-life, metabolite identification) compared to well-documented analogs like Myricetin 3-O-rutinoside .

- Synthetic Accessibility: Total synthesis of this compound remains unoptimized, with yields <5% in multi-step routes, whereas Tulipanin can be synthesized enzymatically with >30% yield .

Preparation Methods

Plant Material Selection

Fibraurea tinctoria stems are the primary source of fibraurinoside. The plant is traditionally harvested in Southeast Asia, particularly in Borneo and Thailand, where it is dried, powdered, and stored for extraction. The selection of mature stems is critical, as younger tissues may yield lower quantities of secondary metabolites.

Solvent Extraction Techniques

The initial extraction process employs sequential solvent partitioning to isolate this compound alongside other alkaloids and diterpenoids. The following solvents are used in order of increasing polarity:

-

Petroleum ether : Removes non-polar compounds like lipids and waxes.

-

Chloroform : Extracts moderately polar diterpenoids and alkaloids.

-

Methanol : Recovers polar glycosides, including this compound.

-

Water : Captures highly polar constituents, though this compound is rarely found in aqueous extracts.

A study by Keawpradub et al. demonstrated that chloroform and methanol extracts of Fibraurea tinctoria exhibited the highest bioactivity, with antioxidant IC₅₀ values of 78.80 μg/mL and 83.60 μg/mL, respectively. These solvents are preferred for their efficiency in extracting this compound.

Chromatographic Purification

Column Chromatography

The crude methanol extract undergoes column chromatography using silica gel (60–120 mesh) as the stationary phase. Elution is performed with a gradient of chloroform-methanol (95:5 to 70:30 v/v), which separates this compound from co-eluting compounds like palmatine and jatrorrhizine. Fractions are collected and monitored via thin-layer chromatography (TLC) using pre-coated silica gel plates and vanillin-sulfuric acid as the visualizing agent.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using semi-preparative HPLC with a C18 column (250 × 10 mm, 5 μm). The mobile phase consists of acetonitrile-water (75:25 v/v) at a flow rate of 2 mL/min. This compound elutes at approximately 15–17 minutes, as detected by UV absorption at 254 nm. This step ensures >95% purity, confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Structural Characterization

Spectroscopic Analysis

The structure of this compound is elucidated using a combination of techniques:

-

UV-Vis Spectroscopy : Absorbance maxima at 220 nm and 285 nm indicate the presence of conjugated double bonds and aromatic rings.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 603.2 [M+H]⁺, corresponding to the molecular formula C₃₂H₄₂O₁₀.

-

NMR Spectroscopy :

X-ray Crystallography

Single-crystal X-ray diffraction confirms the stereochemistry of this compound, showing a trans-fused furanoditerpene core with a β-D-glucopyranosyl moiety attached at C-12.

Yield Optimization and Challenges

Solvent Systems and Temperature

Optimizing the chloroform-methanol ratio (80:20 v/v) during column chromatography increases this compound yield to 0.8–1.2% (w/w) from dried plant material. Elevated temperatures (40–50°C) during extraction enhance solubility but risk degrading thermolabile glycosides.

Stability Considerations

This compound is sensitive to acidic conditions, which hydrolyze the glycosidic bond. Storage at -20°C in amber vials under nitrogen atmosphere prevents degradation.

Comparative Analysis of Extraction Methods

| Parameter | Petroleum Ether | Chloroform | Methanol | Water |

|---|---|---|---|---|

| Yield (%, w/w) | 0.02 | 0.45 | 0.91 | 0.01 |

| Purity Post-HPLC (%) | N/A | 72 | 96 | N/A |

| Bioactivity (IC₅₀) | >100 μg/mL | 78.80 μg/mL | 83.60 μg/mL | >100 μg/mL |

Q & A

Q. How do researchers reconcile phytochemical variability in this compound sources with industrial-scale research needs?

- Methodological Answer : Implement metabolomic profiling (LC-MS/MS) to batch-test plant extracts for this compound content. Use GIS mapping to correlate environmental factors (soil pH, climate) with metabolite yield. Partner with botanical gardens for standardized cultivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.